trans-2-(3-Chloro-4-methylphenyl)cyclopropane-1-carboxylic acid
Overview
Description
trans-2-(3-Chloro-4-methylphenyl)cyclopropane-1-carboxylic acid: is an organic compound with the molecular formula C11H11ClO2. It is characterized by a cyclopropane ring substituted with a 3-chloro-4-methylphenyl group and a carboxylic acid group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of trans-2-(3-Chloro-4-methylphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-chloro-4-methylbenzyl chloride with diazomethane, followed by hydrolysis to yield the desired carboxylic acid .
Industrial Production Methods: : Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclopropanation and subsequent hydrolysis steps .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or carboxylic acids.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products
- Oxidation of the methyl group can yield 3-chloro-4-methylbenzoic acid.
- Reduction of the carboxylic acid group forms the corresponding alcohol.
- Substitution reactions can produce various substituted phenyl derivatives .
Scientific Research Applications
Chemistry
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of cyclopropane ring-opening reactions .
Biology and Medicine
- Potential applications in the development of pharmaceuticals due to its unique structural properties.
- Investigated for its biological activity and potential as a drug candidate .
Industry
- Utilized in the synthesis of agrochemicals and other industrial chemicals.
- Acts as an intermediate in the production of various fine chemicals .
Mechanism of Action
The mechanism by which trans-2-(3-Chloro-4-methylphenyl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In chemical reactions, the cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
trans-2-(3-Chloro-4-methylphenyl)cyclopropane-1-carboxylate: An ester derivative with similar structural features.
3-Chloro-4-methylbenzoic acid: Lacks the cyclopropane ring but shares the phenyl substitution pattern.
Uniqueness
- The presence of both a cyclopropane ring and a carboxylic acid group in trans-2-(3-Chloro-4-methylphenyl)cyclopropane-1-carboxylic acid makes it unique compared to its analogs. This combination of functional groups imparts distinct reactivity and potential applications .
Properties
IUPAC Name |
(1R,2R)-2-(3-chloro-4-methylphenyl)cyclopropane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-6-2-3-7(4-10(6)12)8-5-9(8)11(13)14/h2-4,8-9H,5H2,1H3,(H,13,14)/t8-,9+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEJAIDZLJVGOF-DTWKUNHWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CC2C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@@H]2C[C@H]2C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601178943 | |
Record name | (1R,2R)-2-(3-Chloro-4-methylphenyl)cyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601178943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220353-93-5 | |
Record name | (1R,2R)-2-(3-Chloro-4-methylphenyl)cyclopropanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=220353-93-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R,2R)-2-(3-Chloro-4-methylphenyl)cyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601178943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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